![molecular formula C32H18 B12644694 Tribenzo[b,m,tuv]picene CAS No. 83863-49-4](/img/structure/B12644694.png)
Tribenzo[b,m,tuv]picene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzo[b,m,tuv]picene is a polycyclic aromatic hydrocarbon with the molecular formula C32H18. It is characterized by its complex structure, which includes multiple fused benzene rings. This compound is of significant interest in the field of organic electronics due to its unique optoelectronic properties .
Méthodes De Préparation
The synthesis of Tribenzo[b,m,tuv]picene typically involves a series of organic reactions. One common method includes the palladium-catalyzed C–N bond-forming amination reaction. This reaction is known for its efficiency in forming complex aromatic structures . The reaction conditions often involve the use of palladium catalysts, high temperatures, and specific solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
Tribenzo[b,m,tuv]picene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tribenzo[b,m,tuv]picene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, its derivatives are explored for their potential therapeutic properties. In industry, this compound is used in the development of organic semiconductors and optoelectronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of Tribenzo[b,m,tuv]picene involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in charge transfer processes, making it an effective material for electronic applications. The molecular targets include electron-rich and electron-deficient sites within the compound, facilitating its role in organic electronics .
Comparaison Avec Des Composés Similaires
Tribenzo[b,m,tuv]picene can be compared to other similar polycyclic aromatic hydrocarbons, such as benzo[c]naphtho[3,2,1,8,7-rstuv]pentaphene and tribenzo[b,n,pqr]perylene. These compounds share similar structural features but differ in their electronic properties and stability. This compound is unique due to its specific arrangement of benzene rings, which imparts distinct optoelectronic properties .
Propriétés
Numéro CAS |
83863-49-4 |
|---|---|
Formule moléculaire |
C32H18 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
octacyclo[18.10.2.02,15.05,14.06,11.017,31.021,26.028,32]dotriaconta-1(31),2(15),3,5(14),6,8,10,12,16,18,20(32),21,23,25,27,29-hexadecaene |
InChI |
InChI=1S/C32H18/c1-3-7-23-19(5-1)9-12-26-25(23)15-16-27-29-14-10-21-17-20-6-2-4-8-24(20)28-13-11-22(18-30(26)27)32(29)31(21)28/h1-18H |
Clé InChI |
WNFITLYGBGPJJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C5C=CC6=C7C5=C4C=CC7=CC8=CC=CC=C68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



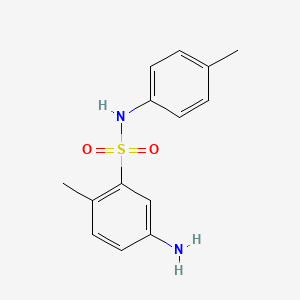
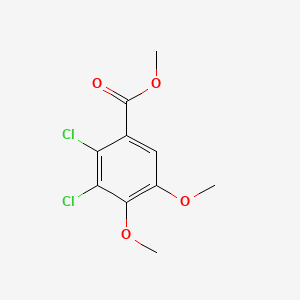
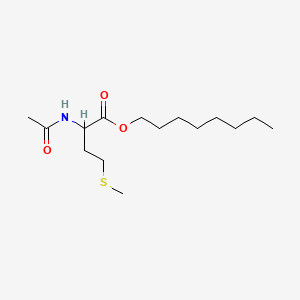

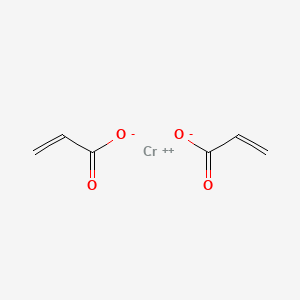
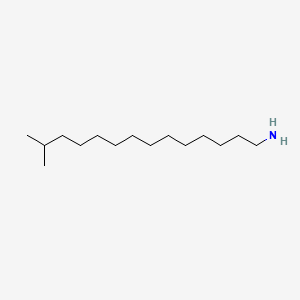
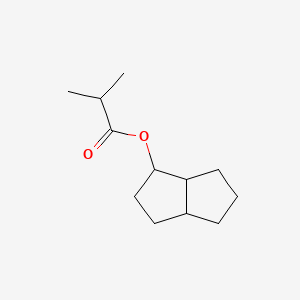


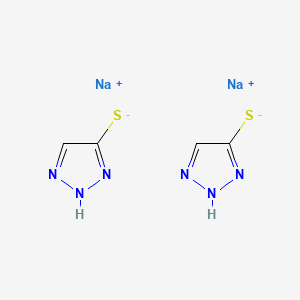
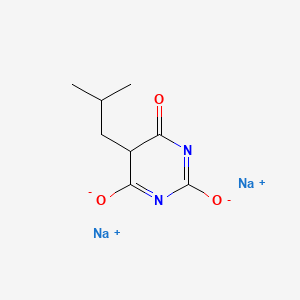
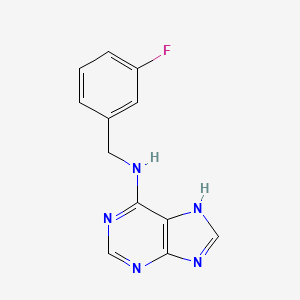
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
